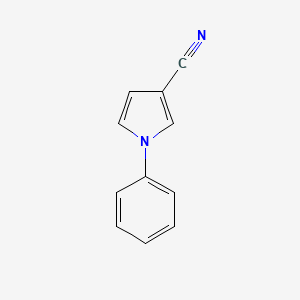

1-Phenyl-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

1-Phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group and a nitrile group

Métodos De Preparación

The synthesis of 1-Phenyl-1H-pyrrole-3-carbonitrile typically involves the reaction of substituted anilines with acetonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-Phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution, makes it versatile for creating diverse organic molecules .

Biology

Research indicates that 1-Phenyl-1H-pyrrole-3-carbonitrile exhibits potential biological activities. Notably, studies have shown its antimicrobial and anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Bacteria, Fungi | Growth inhibition |

| Anticancer | MCF-7 (breast cancer), HT-29 (colon cancer) | Induction of apoptosis |

Medicine

The compound is being explored as a pharmacophore in drug development. Its interaction with specific molecular targets suggests potential therapeutic applications in treating diseases such as cancer and infections. Ongoing research aims to elucidate its mechanisms of action at the molecular level .

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities that are valuable in various sectors .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming cell death through apoptosis mechanisms. Western blot analysis further demonstrated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), highlighting its potential as an anticancer agent .

Case Study 2: Synthesis of Drug Candidates

Recent research has focused on synthesizing pyrrole-based drug candidates using this compound as a precursor. A concise three-component reaction yielded several analogues with promising pharmacological profiles, including COX-2 selective inhibitors and antituberculosis candidates . This underscores the compound's significance in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Phenyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds such as indole derivatives and other pyrrole-based compounds. . Similar compounds include:

Indole: Known for its biological activities and presence in natural products.

Pyrrole: A simpler structure without the phenyl and nitrile substitutions, used in various chemical syntheses.

Actividad Biológica

1-Phenyl-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a phenyl group and a carbonitrile functional group. Its molecular formula is C11H8N2, and it has a molecular weight of approximately 180.19 g/mol. The presence of the carbonitrile group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, one study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating strong antiproliferative activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis and cell cycle arrest |

| HCT116 | 8.2 | Inhibition of CDK2/Cyclin A1 |

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, leading to cell cycle arrest at the S phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The antimicrobial action is thought to result from the compound's ability to disrupt bacterial cell membranes, although further studies are needed to elucidate the exact mechanisms involved .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the pyrrole ring can enhance potency or selectivity towards specific biological targets.

Key Findings from SAR Studies

- Substituent Effects : Introducing electron-withdrawing groups at the para position of the phenyl ring generally increases anticancer activity.

- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit better binding affinities to target proteins involved in cancer progression .

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of a derivative of this compound in a mouse model bearing xenograft tumors derived from MCF-7 cells. The compound was administered at varying doses over several weeks, resulting in a significant reduction in tumor volume compared to controls.

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another study focused on elucidating the mechanism behind the antimicrobial effects of this compound. Using fluorescence microscopy, researchers observed that treated bacterial cells exhibited morphological changes indicative of membrane disruption and leakage of intracellular contents .

Propiedades

IUPAC Name |

1-phenylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJKZWYWUUXXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.